REACTION_CXSMILES
|
[CH2:1]([C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C([O-])(=[O:19])C.[K+].C(O)(=O)C>O>[CH2:1]([C:9]1[CH:16]=[CH:15][C:12]([CH2:13][OH:19])=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1=CC=C(CCl)C=C1
|
Name
|
potassium acetate
|
Quantity
|
0.43 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated for 20 h to 130° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with tert.-butyl methyl ether
|
Type
|
WASH
|
Details
|
The organic phase was washed twice with water, repeatedly with potassium hydrogen carbonate solution (2N)
|
Type
|
DISTILLATION
|
Details
|
After the solvent had been distilled off
|
Type
|
ADDITION
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Details
|
after the addition of 64 g of sodium hydroxide in 130 ml of water
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated for 45 h
|
Duration
|
45 h
|
Type
|
DISTILLATION
|
Details
|
After the solvent had been distilled off
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with tert.-butyl methyl ether
|
Type
|
WASH
|
Details
|
the ether phase was washed with water
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the solution was reconcentrated by evaporation after treatment with active carbon and fuller's earth
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C1=CC=C(CO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |